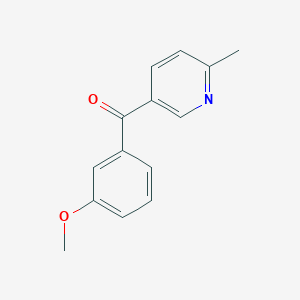

5-(3-Methoxybenzoyl)-2-methylpyridine

Description

5-(3-Methoxybenzoyl)-2-methylpyridine is a pyridine derivative featuring a 2-methyl group and a 3-methoxybenzoyl substituent at the 5-position of the pyridine ring. This compound belongs to a class of aromatic heterocycles with applications in medicinal chemistry and materials science. Despite its structural simplicity, systematic comparisons with related compounds are critical for understanding its unique behavior in biological or chemical systems .

Properties

IUPAC Name |

(3-methoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-7-12(9-15-10)14(16)11-4-3-5-13(8-11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYGTQKUVZJCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Methoxybenzoyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxybenzoyl group at the 5-position and a methyl group at the 2-position. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Preliminary investigations have shown that it possesses antimicrobial activity, making it a candidate for further exploration in treating infections.

- Antioxidant Effects : The compound may also exhibit antioxidant properties, which could contribute to its protective effects against cellular damage.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells, potentially through the activation of caspases and other apoptotic pathways.

Case Studies

-

Anticancer Studies :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.0 A549 (Lung) 10.0 -

Antimicrobial Activity :

- In vitro assays revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.

Detailed Research Findings

- A comprehensive review highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the methoxy and methyl groups can enhance or diminish biological activity.

- Additional studies have explored the potential of this compound as part of combination therapies, particularly in enhancing the efficacy of existing anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3-Methoxybenzoyl)-2-methylpyridine

A key analog is 4-(3-Methoxybenzoyl)-2-methylpyridine (CAS: 1250787-67-7), where the methoxybenzoyl group is at the 4-position instead of the 5-position. This positional isomerism alters the electronic distribution and steric environment of the pyridine ring:

- Biological Activity : The 4-substituted isomer is listed as a commercial compound but lacks reported bioactivity data . By contrast, studies on other pyridine derivatives (e.g., MAO-B inhibitors) suggest that substituent position significantly affects target binding. For example, fluorobenzyl groups at specific positions enhance MAO-B inhibition, while 2-methylpyridine substitutions reduce activity due to increased polarity .

- Synthesis: Both isomers likely require similar synthetic strategies, such as transition-metal-catalyzed coupling reactions (e.g., Chan–Evans–Lam coupling, as seen in tetrazole-pyridine derivatives ). Handling moisture-sensitive intermediates, as noted in MoCl5 coordination studies, may be critical .

Table 1: Comparison of Positional Isomers

Pyridine vs. Pyridazine Derivatives

Replacing the pyridine ring with a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) drastically alters bioactivity. For instance, in MAO-B inhibitors, fluorobenzoyl-substituted pyridazines (e.g., compound 4f ) exhibit higher inhibition than pyridine analogs (e.g., 4g–i ). The pyridine ring's lower polarity compared to pyridazine may reduce binding efficacy in hydrophobic enzyme pockets .

Substituent Effects: Methoxybenzoyl vs. Other Groups

3-(1H-Imidazole-1-carbonyl)-2-methylpyridine

This analog replaces the methoxybenzoyl group with an imidazole-carbonyl moiety. The imidazole’s hydrogen-bonding capacity could enhance interactions with biological targets, contrasting with the methoxybenzoyl group’s electron-donating and π-stacking properties .

5-Bromo-3-methoxypyridin-2-yl)methanol

Table 2: Substituent Impact on Properties

Coordination Chemistry with Transition Metals

Studies on MoCl5 complexes with alkylpyridines (e.g., 2-methylpyridine and 4-methylpyridine) reveal that substituent position affects metal-ligand interactions. For this compound, the 5-substituent’s bulk and electronic effects may similarly influence its behavior in coordination chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.